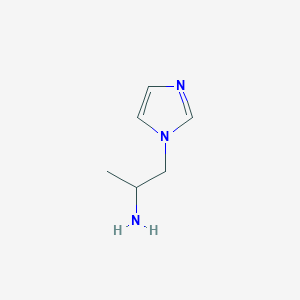

1-(1H-imidazol-1-yl)propan-2-amine

Vue d'ensemble

Description

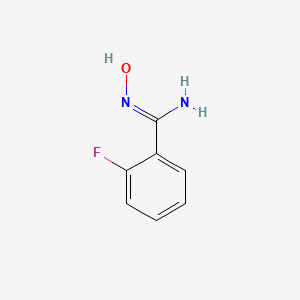

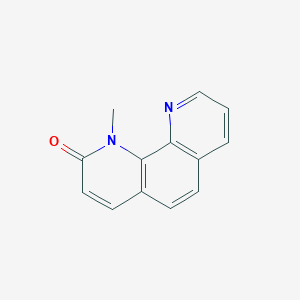

“1-(1H-imidazol-1-yl)propan-2-amine” is a heterocyclic organic compound . It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles are known for their broad range of chemical and biological properties and are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular formula of “1-(1H-imidazol-1-yl)propan-2-amine” is C6H11N3, and its molecular weight is 125.17 . The imidazole ring in the structure contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving “1-(1H-imidazol-1-yl)propan-2-amine” are not detailed in the available resources, imidazole compounds are known to participate in a variety of chemical reactions . They are amphoteric in nature, showing both acidic and basic properties, and due to the presence of a positive charge on either of the two nitrogen atoms, they exhibit two equivalent tautomeric forms .Applications De Recherche Scientifique

Pharmaceutical Drug Synthesis

1-(1H-imidazol-1-yl)propan-2-amine: is a key intermediate in the synthesis of various pharmaceutical drugs. Its imidazole ring is a component of many biologically active compounds, including antifungals, antihistamines, and proton pump inhibitors . For instance, it’s used in the synthesis of antitubercular agents against Mycobacterium tuberculosis .

Agricultural Chemicals

In agriculture, this compound serves as a precursor for creating antimicrobial agents that protect crops from bacterial and fungal infections. It’s particularly effective in synthesizing compounds with good antimicrobial potential, which can be used as protective agents in crop treatment .

Industrial Applications

Industrially, 1-(1H-imidazol-1-yl)propan-2-amine is utilized in the production of specialty polymers and chemicals. For example, it’s involved in the creation of pH-sensitive polymers , which have applications ranging from coatings to drug delivery systems .

Environmental Science

In environmental science, derivatives of this compound are explored for their potential in bioremediation processes . They can be used to develop agents that mitigate the effects of pollutants or enhance the degradation of hazardous substances .

Material Science

The compound’s derivatives are also significant in material science, particularly in the development of novel materials with specific properties like increased durability or enhanced conductivity. It’s used in the synthesis of materials that can respond to environmental changes, such as pH-sensitive materials .

Biochemistry Research

In biochemistry, 1-(1H-imidazol-1-yl)propan-2-amine is valuable for studying enzyme interactions and mechanisms. It’s used in enzyme inhibition studies to understand the biochemical pathways and design inhibitors for therapeutic purposes .

Orientations Futures

The future directions for “1-(1H-imidazol-1-yl)propan-2-amine” and other imidazole compounds involve the development of new drugs to overcome antimicrobial resistance (AMR) problems . Imidazole has become an important synthon in the development of new drugs, and there is a need for novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of applications .

Mécanisme D'action

Target of Action

1-(1H-imidazol-1-yl)propan-2-amine is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of 1-(1H-imidazol-1-yl)propan-2-amine with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific biological activity it exhibits.

Propriétés

IUPAC Name |

1-imidazol-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(7)4-9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKZNFOZJHOROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397369 | |

| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924714-15-8 | |

| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B1599082.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)

![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)